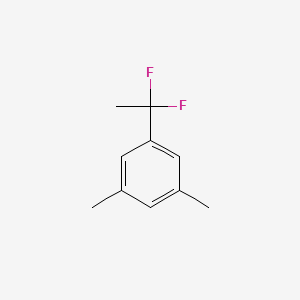
1-(1,1-Difluoroethyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Difluoroethyl)-3,5-dimethylbenzene is an organic compound that features a benzene ring substituted with a 1,1-difluoroethyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-3,5-dimethylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroethyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-dimethylbenzoic acid, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1-(1,1-Difluoroethyl)-3,5-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structural properties make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoroethyl)-3,5-dimethylbenzene exerts its effects involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, allowing it to modulate the activity of enzymes and receptors. This makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroethylating reagent.
Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane): A volatile anesthetic with similar structural features.
Uniqueness: 1-(1,1-Difluoroethyl)-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for methoxy groups makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C10H12F2 |
|---|---|
Molecular Weight |
170.20 g/mol |
IUPAC Name |
1-(1,1-difluoroethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H12F2/c1-7-4-8(2)6-9(5-7)10(3,11)12/h4-6H,1-3H3 |
InChI Key |
ALAUZCMZMZBZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)
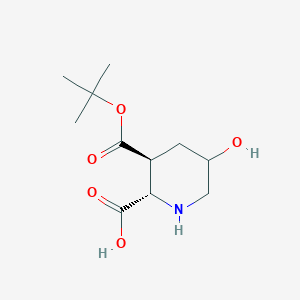
![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
![3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11762643.png)
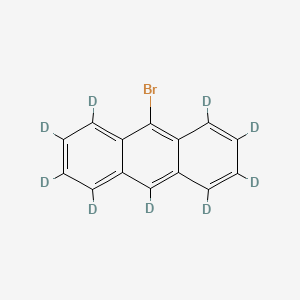
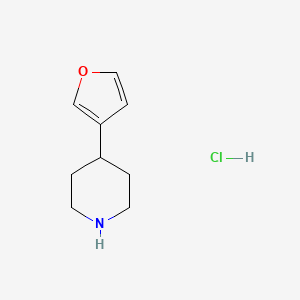
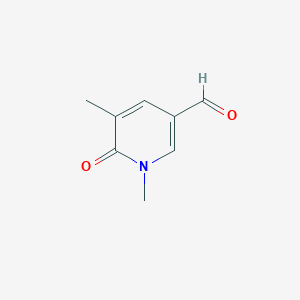
![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)

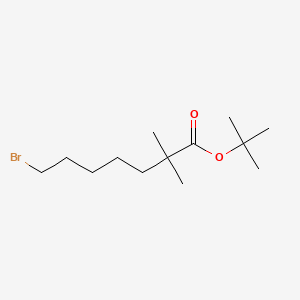
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)
